molecular formula C11H12O3 B110822 4,7-Dimethoxy-1-indanone CAS No. 52428-09-8

4,7-Dimethoxy-1-indanone

Cat. No.: B110822
CAS No.: 52428-09-8
M. Wt: 192.21 g/mol
InChI Key: MSGQVFMAKBIPNF-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1-indanone is an organic compound with the molecular formula C₁₁H₁₂O₃. It belongs to the class of 1-indanones, which are characterized by a fused benzene and cyclopentanone ring system. This compound is notable for its two methoxy groups attached to the benzene ring at the 4 and 7 positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1-indanone typically involves the cyclization of 3-arylpropionic acids. One effective method involves the use of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid, which is stirred at 100°C for 2 hours to yield the desired product in excellent yield . Another method involves the cyclization of 3-arylpropionic acids catalyzed by terbium triflate at 250°C .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as microwave-assisted synthesis and high-intensity ultrasound, has also been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated derivatives and other substituted indanones.

Scientific Research Applications

4,7-Dimethoxy-1-indanone has a broad range of applications in scientific research:

Comparison with Similar Compounds

  • 4,5-Dimethoxy-1-indanone
  • 5,6-Dimethoxy-1-indanone
  • 4,7-Dimethoxy-2,3-dihydro-1H-inden-1-one

Comparison: 4,7-Dimethoxy-1-indanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 4,5-Dimethoxy-1-indanone, the 4,7-dimethoxy substitution may result in different electronic effects and steric hindrance, leading to variations in reaction outcomes and biological interactions .

Properties

IUPAC Name

4,7-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGQVFMAKBIPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)C2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345641
Record name 4,7-Dimethoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52428-09-8
Record name 4,7-Dimethoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 4,7-Dimethoxy-1-indanone in the synthesis of (±)-4-demethoxy-10-nordaunomycinone?

A1: this compound serves as a crucial starting material in the total synthesis of (±)-4-demethoxy-10-nordaunomycinone []. The molecule's structure provides the core indanone framework found in the final target molecule. The researchers utilize a series of reactions, including nucleophilic addition, oxidation, reduction, condensation, and demethylation, to modify the this compound scaffold step-by-step to ultimately achieve the desired structure of (±)-4-demethoxy-10-nordaunomycinone.

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